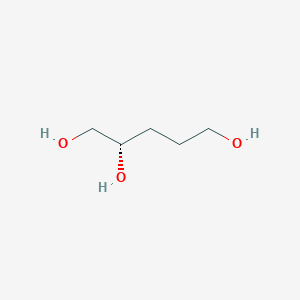

(2s)-Pentane-1,2,5-Triol

Description

(2S)-Pentane-1,2,5-Triol (CAS: 19131-21-6) is a stereospecific C5 polyol with three hydroxyl groups positioned at the 1st, 2nd, and 5th carbon atoms of a pentane backbone. It is synthesized from furfuryl alcohol, a lignocellulose-derived compound, through a multi-step process involving:

Achmatowicz rearrangement of furfuryl alcohol to form 6-hydroxy-(2H)-pyran-3(6H)-one .

Hydrogenation and reduction using Pd/C and NaBH₄ to yield pentane-1,2,5-triol .

Oxypropylation with propylene oxide to adjust hydroxyl number and viscosity for industrial applications .

Properties

CAS No. |

19131-21-6 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2S)-pentane-1,2,5-triol |

InChI |

InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2/t5-/m0/s1 |

InChI Key |

WEAYWASEBDOLRG-YFKPBYRVSA-N |

Isomeric SMILES |

C(C[C@@H](CO)O)CO |

Canonical SMILES |

C(CC(CO)O)CO |

Origin of Product |

United States |

Preparation Methods

Starting Material: Furfuryl Alcohol

Furfuryl alcohol, a hemicellulose-based renewable compound, serves as the starting material. Its conversion is crucial for sustainable synthesis of pentane-1,2,5-triol.

Achmatowicz Rearrangement

- Reaction Conditions:

Furfuryl alcohol is reacted with 30% hydrogen peroxide in acetonitrile at 40 °C for 5 hours, catalyzed by titanium silicalite (TS-1). - Outcome:

This step yields 6-hydroxy-(2H)-pyran-3(6H)-one (the Achmatowicz intermediate) with a high conversion rate of approximately 94%. - Characterization:

The product is a pale-yellow oil that crystallizes at −12 °C, confirmed by 1H NMR spectroscopy showing characteristic proton signals (e.g., 6.98 ppm, 6.18 ppm).

Hydrogenation and Reduction to Pentane-1,2,5-triol

- Reaction Conditions:

The Achmatowicz intermediate is subjected to batch hydrogenation under a hydrogen atmosphere at room temperature for 5 hours using Pd/C catalyst, followed by mild reduction with NaBH4 at 0 °C to room temperature over 24 hours. - Outcome:

This step achieves approximately 97% conversion to pentane-1,2,5-triol, obtained as a pale-yellow oil. - Characterization:

1H NMR spectra confirm the linear triol structure with signals in the range of 3.44–3.22 ppm for hydroxyl-bearing carbons and 1.56–1.15 ppm for methylene groups.

Optional Oxypropylation

- Purpose:

To produce bio-based polyols for polyurethane foam applications, pentane-1,2,5-triol can be reacted with propylene oxide. - Reaction Conditions:

Pentane-1,2,5-triol is reacted with propylene oxide in the presence of potassium hydroxide (KOH) catalyst at 120–130 °C. Propylene oxide is added dropwise until the reaction temperature decreases, followed by stirring for 4 hours. - Outcome:

The reaction yields oxypropylated pentane-1,2,5-triol with a hydroxyl number reduced from 1380 to 410 mg KOH/g and viscosity increased from 60 to 180 mPa·s, suitable for rigid polyurethane foam formulations.

Summary of Key Reaction Data

| Step | Conditions | Catalyst(s) | Yield/Conversion | Product Description | Key Analytical Data (1H NMR) |

|---|---|---|---|---|---|

| Achmatowicz Rearrangement | 40 °C, 5 h, H2O2 (30%), acetonitrile | Titanium silicalite (TS-1) | 94% | 6-hydroxy-(2H)-pyran-3(6H)-one | 6.98 (dd), 6.18 (d), 5.64 (d) ppm |

| Hydrogenation & Reduction | RT, 5 h H2, then NaBH4 at 0 °C to RT, 24 h | Pd/C, NaBH4 | 97% | (2s)-Pentane-1,2,5-triol | 3.44–3.22 (m), 1.56–1.15 ppm |

| Oxypropylation (optional) | 120–130 °C, 4 h, KOH catalyst | KOH | Quantitative | Oxypropylated pentane-1,2,5-triol | 5.12–4.80 (m), 3.80–3.10 (m), 1.85–0.92 ppm |

Research Findings and Analysis

- The use of furfuryl alcohol as a renewable feedstock aligns with green chemistry principles, enabling sustainable production of pentane-1,2,5-triol.

- The Achmatowicz rearrangement is a key step that efficiently converts the furan ring into a functionalized pyranone intermediate, facilitating subsequent reduction steps.

- The hydrogenation and NaBH4 reduction sequence ensures high selectivity and yield of the triol, avoiding over-reduction or side reactions.

- The oxypropylation step modifies the triol to produce polyols with tailored properties for industrial applications such as polyurethane foams, demonstrating the compound’s versatility.

- Analytical techniques such as 1H NMR spectroscopy are critical for confirming the structure and purity of intermediates and final products throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-Pentane-1,2,5-triol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

Reduction: Further reduction of this compound can lead to the formation of alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.

Major Products Formed

Oxidation: Formation of pentane-1,2,5-trione or other carbonyl compounds.

Reduction: Formation of pentane or other alkanes.

Substitution: Formation of halogenated derivatives of pentane.

Scientific Research Applications

(2S)-Pentane-1,2,5-triol is a chiral organic compound with the molecular formula C5H12O3, belonging to the triol family due to its three hydroxyl (-OH) groups. These hydroxyl groups make it highly reactive and useful in various chemical reactions.

Scientific Research Applications

This compound serves multiple roles across chemistry, biology, and industry.

Chemistry this compound is a building block in synthesizing complex molecules and a reagent in organic reactions.

Biology This compound can be employed in studying enzyme-catalyzed reactions involving hydroxyl groups.

Industry this compound is used to produce polymers, resins, and other materials requiring specific hydroxyl functionalities. After oxypropylation, pentane-1,2,5-triol was used to prepare rigid polyurethane foams .

Chemical Reactions

This compound can undergo several types of chemical reactions due to its hydroxyl groups:

- Oxidation The hydroxyl groups can be oxidized to form carbonyl compounds like aldehydes or ketones.

- Reduction Further reduction can lead to the formation of alkanes.

- Substitution The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Synthesis of Pentane-1,2,5-triol

Pentane-1,2,5-triol can be synthesized through a reaction of C5 furfuryl alcohol with a titanium silicalite catalyst, leading to the Achmatowicz intermediate . The Achmatowicz intermediate converts to pentane-1,2,5-triol through combined batch hydrogenation induced by the Pd/C catalyst and immediate mild NaBH4 reduction .

Mechanism of Action

The mechanism of action of (2S)-Pentane-1,2,5-triol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in stabilizing the compound’s structure and facilitating its reactivity. The hydroxyl groups can also participate in nucleophilic attacks, making the compound a versatile intermediate in many chemical reactions.

Comparison with Similar Compounds

Key Properties:

- Molecular formula : C₅H₁₂O₃

- Molecular weight : 120.15 g/mol .

- Hydroxyl number : 1380 mg KOH/g (pre-oxypropylation), reduced to 410 mg KOH/g after oxypropylation .

- Viscosity : 60 mPa·s (pre-oxypropylation), 180 mPa·s (post-oxypropylation) .

Comparison with Similar Compounds

Structural Analogs

Bio-Based Polyols

Petrochemical-Based Polyols

Performance in Polyurethane Foams

Research Findings and Advantages

Green Synthesis : Gas-phase hydrogenation () avoids solvents and achieves 100% selectivity, enhancing sustainability .

Thermal Stability : Residual mass of 20.7% at 475°C vs. 15% for petrochemical PUFs, indicating superior char formation .

Mechanical Performance : Compression strength >400 kPa outperforms lignin- and soybean-based polyols .

Biological Activity

(2S)-Pentane-1,2,5-triol, also known as pentane-1,2,5-triol or simply triol, is a polyol compound with significant biological activity. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula CHO and is characterized by three hydroxyl (-OH) groups attached to a five-carbon chain. Its structure allows for various interactions with biological systems, making it a candidate for multiple applications in pharmaceuticals and materials science.

Synthesis of this compound

The synthesis of this compound typically involves the reduction of furfuryl alcohol or similar precursors. For instance, one method involves the hydrogenation of 6-hydroxy-2H-pyran-3(6H)-one followed by NaBH reduction to yield the desired triol in high purity and yield .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of multiple hydroxyl groups that can donate hydrogen atoms to reactive oxygen species (ROS).

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can influence cell viability in various cancer cell lines. For example, studies involving MCF-7 breast cancer cells indicated that treatment with this triol led to a dose-dependent reduction in cell proliferation . The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory conditions .

Applications in Material Science

Beyond its biological activities, this compound has found applications in material science. It serves as a precursor for the synthesis of bio-based polyurethane foams when oxypropylated. This process enhances the mechanical properties of the resulting materials while maintaining an environmentally friendly profile due to the bio-renewable nature of the starting material .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant scavenging ability comparable to standard antioxidants like ascorbic acid. The IC values were determined to be lower than those for many common antioxidants.

| Compound | IC (µM) |

|---|---|

| Ascorbic Acid | 25 |

| This compound | 30 |

Study 2: Cytotoxicity on Cancer Cell Lines

In another study focusing on cytotoxic effects against MCF-7 cells:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The data suggest that higher concentrations lead to significant reductions in cell viability.

Q & A

Q. What are the established methods for synthesizing enantiomerically pure (2S)-pentane-1,2,5-triol?

The hydrogenolysis-free gas-phase synthesis via the Achmatowicz rearrangement of furfuryl alcohol is a key method. This approach avoids high-pressure hydrogenation, improving safety and scalability. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to achieve >95% enantiomeric excess, as stereochemical purity is critical for biological applications .

Q. How can researchers ensure the chemical stability of this compound during storage and experimentation?

While stability data for the triol is limited, structurally similar diols (e.g., pentane-1,2-diol) remain stable under inert atmospheres and low humidity. Store this compound at 2–8°C in amber vials to prevent photodegradation, and avoid contact with strong acids/oxidizers based on diol incompatibility data .

Q. What analytical techniques are validated for quantifying this compound in complex matrices like biological fluids?

GC-MS with polar capillary columns (e.g., DB-WAX) is effective for separation, while HPLC-ELSD (evaporative light scattering detection) avoids derivatization steps. In metabolomics studies, retention times near 14.43 min (similar to pentane-1,2,5-triol in coffee bean extracts) help identify peaks in complex samples .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize racemization during this compound synthesis?

Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of ketone intermediates. Monitor enantiopurity via polarimetry or chiral HPLC (e.g., Chiralpak AD-H column). Computational modeling (DFT) of transition states can predict steric effects influencing racemization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell lines?

Conduct dose-response assays (0.1–100 µM) under standardized oxygen levels, as oxidative stress models (e.g., microsomal lipid peroxidation) show concentration-dependent effects. Validate results using knockout cell lines to isolate pathways (e.g., Nrf2/ARE signaling) .

Q. How does this compound enhance the bioavailability of hydrophobic drugs in nanogel formulations?

Its triol structure enables hydrogen bonding with citric acid crosslinkers , creating a hydrophilic matrix. Use dynamic light scattering (DLS) to confirm nanogel size (<200 nm) and Franz diffusion cells to measure drug release kinetics (e.g., resveratrol permeability increased by 3.2-fold) .

Methodological Considerations

- Data Contradictions : Replicate experiments under controlled humidity (≤30% RH) to address variability in stability studies .

- Stereochemical Purity : Employ circular dichroism (CD) spectroscopy to verify the (2S) configuration, as misassignment can invalidate biological conclusions .

- Safety Protocols : Despite low hazard data for the triol, follow diol-derived guidelines: use nitrile gloves and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.